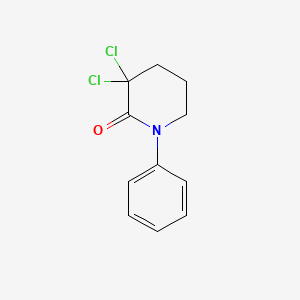

3,3-Dichloro-1-phenylpiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dichloro-1-phenylpiperidin-2-one is a chemical compound characterized by its molecular formula C11H11Cl2NO

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1-phenylpiperidin-2-one with a chlorinating agent, such as thionyl chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dichloro-1-phenylpiperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Applications De Recherche Scientifique

3,3-Dichloro-1-phenylpiperidin-2-one has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism by which 3,3-Dichloro-1-phenylpiperidin-2-one exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the context of its application.

Comparaison Avec Des Composés Similaires

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

3,3-Dichloro-1-(4-methoxyphenyl)piperidin-2-one

3,3-Dichloro-1-(2-chlorophenyl)piperidin-2-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3,3-Dichloro-1-phenylpiperidin-2-one is a compound of significant interest in pharmacological research due to its biological activities and its role as an intermediate in the synthesis of various pharmaceuticals, including the anticoagulant drug apixaban. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H10Cl2N

- Molecular Weight : 233.11 g/mol

- CAS Number : 545445-10-1

The compound features a piperidinone structure with two chlorine substituents on the carbon adjacent to the carbonyl group and a phenyl ring, which influences its reactivity and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of various substrates.

- Gene Expression Modulation : The compound influences gene expression related to cell cycle regulation and apoptosis, which can alter cellular proliferation rates.

- Cysteine Protease Inhibition : Studies indicate that derivatives of this compound may inhibit cysteine proteases, such as cathepsins, which are implicated in various diseases including cancer and neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption and Distribution : The compound is absorbed through specific transporters and distributed across cellular compartments, impacting its bioavailability and therapeutic efficacy.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities.

- Excretion : The elimination pathways are not fully characterized but are expected to involve renal excretion of metabolites.

Biological Activity

The biological activity of this compound has been demonstrated through various studies:

Table 1: Summary of Biological Activities

Case Study 1: Cysteine Protease Inhibition

In a study examining the effects of this compound derivatives on cysteine proteases, it was found that specific modifications enhanced inhibitory potency against cathepsin B. The most potent derivative exhibited an IC50 value significantly lower than that of the parent compound, suggesting potential therapeutic applications in treating conditions associated with elevated cysteine protease activity .

Case Study 2: Anticancer Research

Research has shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. In vitro studies demonstrated that treatment with this compound resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Propriétés

IUPAC Name |

3,3-dichloro-1-phenylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c12-11(13)7-4-8-14(10(11)15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZJWVBGHGKZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=CC=C2)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.